molecular formula C13H20O2 B010206 1-cyclohexylprop-2-ynyl butanoate CAS No. 100532-46-5

1-cyclohexylprop-2-ynyl butanoate

Cat. No.: B010206
CAS No.: 100532-46-5
M. Wt: 208.3 g/mol
InChI Key: GOBXATJYRZJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanol, alpha-ethynyl-, butyrate is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclohexanemethanol, where the hydroxyl group is esterified with butyric acid and an ethynyl group is attached to the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, alpha-ethynyl-, butyrate typically involves the esterification of cyclohexanemethanol with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanemethanol, alpha-ethynyl-, butyrate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethanol, alpha-ethynyl-, butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Conversion to cyclohexanemethanol derivatives.

    Substitution: Formation of substituted cyclohexanemethanol derivatives.

Scientific Research Applications

Cyclohexanemethanol, alpha-ethynyl-, butyrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, alpha-ethynyl-, butyrate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

    Cyclohexanemethanol: A precursor to Cyclohexanemethanol, alpha-ethynyl-, butyrate, lacking the ethynyl and butyrate groups.

    Cyclohexylmethanol: Similar structure but without the ethynyl group.

    Cyclohexanone: An oxidized form of cyclohexanemethanol.

Uniqueness: Cyclohexanemethanol, alpha-ethynyl-, butyrate is unique due to the presence of both the ethynyl and butyrate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

100532-46-5

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1-cyclohexylprop-2-ynyl butanoate

InChI

InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3

InChI Key

GOBXATJYRZJYRP-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C#C)C1CCCCC1

Canonical SMILES

CCCC(=O)OC(C#C)C1CCCCC1

Synonyms

Cyclohexanemethanol, alpha-ethynyl-, butyrate

Origin of Product

United States

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